2-[(4-methylphenyl)sulfonyl]-N-phenylhydrazinecarbothioamide
Description
2-[(4-methylphenyl)sulfonyl]-N-phenylhydrazinecarbothioamide is an organic compound with a complex structure that includes a sulfonyl group, a phenyl group, and a hydrazinecarbothioamide moiety
Properties
Molecular Formula |
C14H15N3O2S2 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
1-[(4-methylphenyl)sulfonylamino]-3-phenylthiourea |
InChI |
InChI=1S/C14H15N3O2S2/c1-11-7-9-13(10-8-11)21(18,19)17-16-14(20)15-12-5-3-2-4-6-12/h2-10,17H,1H3,(H2,15,16,20) |
InChI Key |
YCZRVDXTUMRYJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylphenyl)sulfonyl]-N-phenylhydrazinecarbothioamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with N-phenylhydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product by neutralizing the hydrochloric acid generated during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methylphenyl)sulfonyl]-N-phenylhydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The hydrazinecarbothioamide moiety can be reduced to form corresponding amines.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while reduction of the hydrazinecarbothioamide moiety would produce amines.
Scientific Research Applications
2-[(4-methylphenyl)sulfonyl]-N-phenylhydrazinecarbothioamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl hydrazides and related compounds.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-methylphenyl)sulfonyl]-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The hydrazinecarbothioamide moiety may also interact with nucleophilic sites in biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-{2-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)disulfanyl]phenyl}benzenesulfonamide
- 4-Methyl-N-{2-[(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)anilino]ethyl}benzenesulfonamide
Uniqueness
2-[(4-methylphenyl)sulfonyl]-N-phenylhydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
